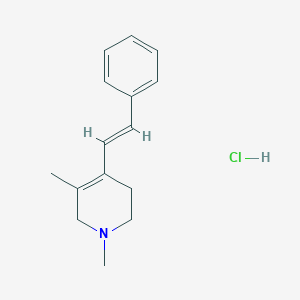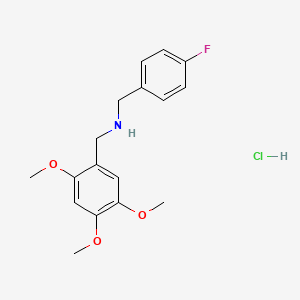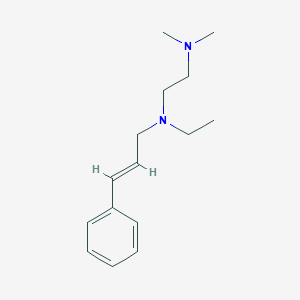![molecular formula C17H27N3 B5352786 N,N-dimethyl-4-[3-(4-methyl-1,4-diazepan-1-yl)-1-propen-1-yl]aniline](/img/structure/B5352786.png)
N,N-dimethyl-4-[3-(4-methyl-1,4-diazepan-1-yl)-1-propen-1-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[3-(4-methyl-1,4-diazepan-1-yl)-1-propen-1-yl]aniline, commonly known as DMMDA-2, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA-2 has been found to have psychoactive effects, including hallucinations, altered perception, and changes in mood and thought processes. In
作用机制
DMMDA-2 is believed to exert its psychoactive effects by binding to the serotonin 5-HT2A receptor, which is found in high concentrations in the brain. This receptor is responsible for regulating mood, perception, and thought processes. DMMDA-2 binds to the receptor, causing it to become activated and leading to the release of neurotransmitters such as dopamine and serotonin. This results in the altered perception, mood, and thought processes associated with DMMDA-2 use.
Biochemical and Physiological Effects
DMMDA-2 has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. It also increases the release of neurotransmitters such as dopamine and serotonin, which are believed to be responsible for its psychoactive effects.
实验室实验的优点和局限性
DMMDA-2 has a number of advantages and limitations for use in lab experiments. One advantage is that it has a high affinity for the serotonin 5-HT2A receptor, making it a useful tool for studying the receptor's function. However, DMMDA-2 is a synthetic drug that requires careful handling and expertise to synthesize, making it difficult to obtain for research purposes. Additionally, its psychoactive effects make it unsuitable for use in certain types of experiments.
未来方向
There are several future directions for research on DMMDA-2. One area of interest is its potential use in treating certain psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in studying the function of the serotonin 5-HT2A receptor. Further research is needed to fully understand the biochemical and physiological effects of DMMDA-2 and its potential applications in scientific research.
Conclusion
In conclusion, DMMDA-2 is a synthetic psychedelic drug that has been found to have psychoactive effects similar to other psychedelic drugs such as LSD and psilocybin. It has a high affinity for the serotonin 5-HT2A receptor and has been used in scientific research to study the receptor's function. DMMDA-2 has a number of advantages and limitations for use in lab experiments, and there are several future directions for research on its potential applications. Further research is needed to fully understand the biochemical and physiological effects of DMMDA-2 and its potential use in treating certain psychiatric disorders.
合成方法
DMMDA-2 is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the synthesis of 4-methyl-1,4-diazepan-1-amine, which is then reacted with 3-bromo-1-propene to form 3-(4-methyl-1,4-diazepan-1-yl)-1-propene. This intermediate product is then reacted with N,N-dimethylaniline to form DMMDA-2. The synthesis method of DMMDA-2 requires a high level of expertise and careful handling of chemicals due to the potential risks involved.
科学研究应用
DMMDA-2 has been used in scientific research to study its effects on the central nervous system. It has been found to have psychoactive effects similar to other psychedelic drugs such as LSD and psilocybin. Studies have shown that DMMDA-2 can induce hallucinations, altered perception, and changes in mood and thought processes. It has also been found to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its psychoactive effects.
属性
IUPAC Name |
N,N-dimethyl-4-[(E)-3-(4-methyl-1,4-diazepan-1-yl)prop-1-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-18(2)17-9-7-16(8-10-17)6-4-12-20-13-5-11-19(3)14-15-20/h4,6-10H,5,11-15H2,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPXLCSWCWTWIM-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C/C=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-{[3-(3-fluorophenoxy)azetidin-1-yl]carbonyl}isoxazol-5-yl)methyl]morpholine](/img/structure/B5352726.png)
![[2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5352729.png)
![3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5352731.png)
![3-{4-[2-(dimethylamino)-5-nitrobenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5352733.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-aminopropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5352736.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5352746.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5352753.png)

![N-(tert-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5352771.png)
![5-[(2-ethoxypyridin-3-yl)carbonyl]-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5352781.png)
![4-(1H-indol-5-ylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5352782.png)
